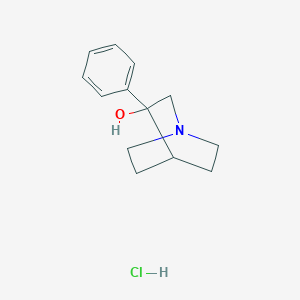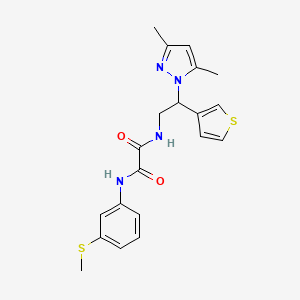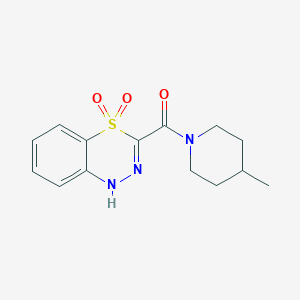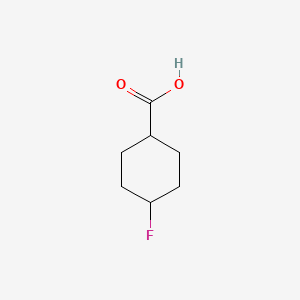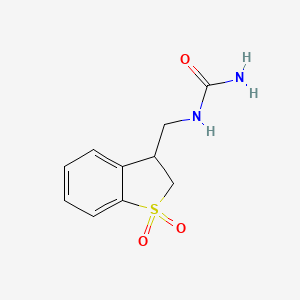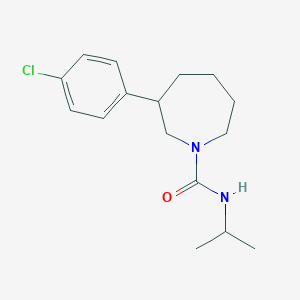
1-Tosyl-1,4-diazepan-6-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,4-diazepan-6-ol hydrobromide, also known as 1-(4-methylbenzenesulfonyl)-1,4-diazepan-6-ol hydrobromide, is a chemical compound with the CAS Number: 2137687-58-0 . It has a molecular weight of 351.26 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Tosyl-1,4-diazepan-6-ol hydrobromide is1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1-Tosyl-1,4-diazepan-6-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 351.26 .Scientific Research Applications
Synthesis and Structural Analysis
- General Synthesis Approaches : A method to synthesize 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, closely related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, involves a six-step approach, highlighting the complexity of its production (Fesenko, Tullberg, & Shutalev, 2009).
- Crystal Structures and Docking Studies : Research on 1,4-Diazepine derivatives, a category including 1-Tosyl-1,4-diazepan-6-ol hydrobromide, demonstrates their diverse therapeutic applications due to their biological and medicinal properties. Crystal structure analysis and docking studies help understand their potential as drug molecules (Velusamy et al., 2015).
Chemical Modifications and Reactions
- Oxidation and Fluorination : Studies show that [1,4]-Diazepan-6-ols, like 1-Tosyl-1,4-diazepan-6-ol hydrobromide, can be easily oxidized to ketones, and their fluorination can lead to the creation of gem-difluorohomopiperazines, highlighting the chemical versatility of these compounds (Wellner, Sandin, & Pääkkönen, 2003).
- Multicomponent Synthesis : A study demonstrated a two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones, emphasizing the potential for efficient, multicomponent synthesis of related compounds (Banfi et al., 2007).
Biomedical Research and Potential Applications
- Antiviral Research : Research on imidazo[1,5-g][1,4]diazepine derivatives, related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, shows their potential as antiviral agents, particularly against HIV-2 and resistant strains of HIV-1, indicating a potential avenue for drug development (Janin et al., 1996).
- Calcium Channel Blockers : Some 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, suggesting the relevance of these compounds in developing treatments for diseases related to calcium channel dysfunctions (Gu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKCCLVVKQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

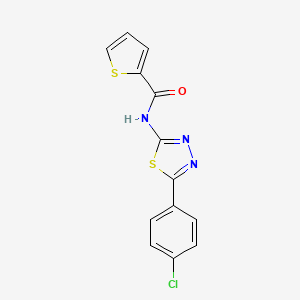
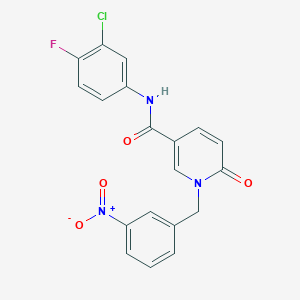

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)


